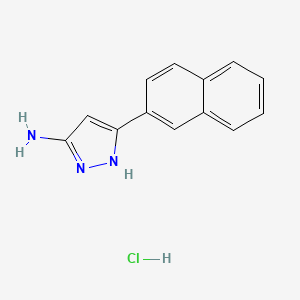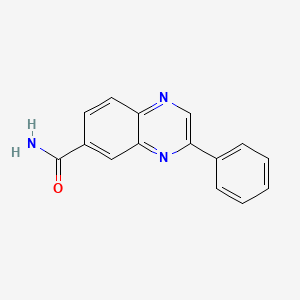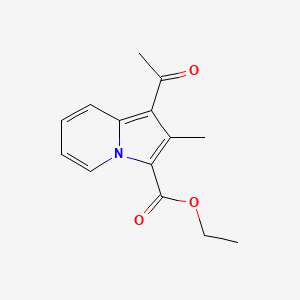
5-Bromo-7-nitroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-nitroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitroisoquinoline typically involves a multi-step process. One common method starts with the bromination of isoquinoline to form 5-bromoisoquinoline. This is followed by nitration to introduce the nitro group at the 7th position. The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of sulfuric acid at low temperatures . The nitration step involves the use of potassium nitrate in sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as 5-methoxy-7-nitroisoquinoline.
Reduction: 5-Bromo-7-aminoisoquinoline.
Oxidation: Various oxidized isoquinoline derivatives.
Scientific Research Applications
5-Bromo-7-nitroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-7-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
- 5-Bromo-8-nitroisoquinoline
- 5-Bromoisoquinoline
- 7-Nitroisoquinoline
Comparison: 5-Bromo-7-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and biological activity. Compared to 5-Bromo-8-nitroisoquinoline, the 7-nitro derivative may exhibit different electronic properties and steric effects, leading to distinct applications and reactivity patterns .
Properties
Molecular Formula |
C9H5BrN2O2 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
5-bromo-7-nitroisoquinoline |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-4-7(12(13)14)3-6-5-11-2-1-8(6)9/h1-5H |
InChI Key |
YZXJMBIEMVUZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)



![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)


